NSI-189

Catalog No.
S548114
CAS No.
1270138-40-3
M.F
C22H30N4O
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSI-189

CAS Number

1270138-40-3

Product Name

NSI-189

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24)

InChI Key

DYTOQURYRYYNOR-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

NSI-189; NSI 189; NSI189.

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Description

The exact mass of the compound (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone is 366.24196 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Angelman Syndrome: Angelman syndrome is a rare neuro-genetic disorder characterized by developmental delays, speech impairments, movement and balance problems, and seizures. It is caused by abnormalities in the UBE3A gene Orphan Drug Designations and Approvals: .

Mechanism of Action

The specific mechanism by which NSI-189 exerts its effects is not fully understood, but it is believed to target the ubiquitin-proteasome system (UPS). The UPS is a cellular pathway responsible for breaking down proteins. In Angelman Syndrome, dysfunction of the UBE3A protein disrupts the normal regulation of the UPS. NSI-189 may help to restore proper UPS function, potentially improving symptoms of the disease PubChem, NSI-189 (CID 50922681): .

NSI-189 is a small molecule compound classified as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor. It was developed by Neuralstem Inc. and is currently under investigation for its potential therapeutic effects in treating major depressive disorder, post-traumatic stress disorder, and cognitive impairments associated with neurodegenerative diseases. The compound is notable for its unique mechanism of action, which operates independently of traditional monoamine reuptake pathways, making it a promising candidate in the field of antidepressant research .

The exact mechanism of action by which NSI-189 exerts its potential antidepressant effect is still under investigation []. However, researchers hypothesize that it might interact with various neurotransmitter systems in the brain, particularly the serotonin system, which is implicated in mood regulation []. More research is needed to elucidate the precise molecular targets and signaling pathways involved.

Typical of piperazine derivatives, including acylation and nucleophilic substitutions, which are essential for its pharmacological activity.

Key Reactions:

  • Acylation: The reaction of piperazine with acyl chlorides to form amides.
  • Nucleophilic Substitution: Involves the substitution of hydrogen atoms in the piperazine ring with various alkyl or aryl groups.

NSI-189 has been shown to promote neurogenesis, particularly in the dentate gyrus region of the hippocampus. Preclinical studies indicate that it enhances neuronal survival and proliferation, which may contribute to its antidepressant effects. In animal models, NSI-189 has demonstrated improvements in behavioral outcomes related to depression and cognitive function .

In vitro studies have revealed that NSI-189 can reverse cell death induced by oxygen-glucose deprivation in hippocampal cells, indicating its potential neuroprotective properties . Additionally, clinical trials have reported positive effects on mood and cognitive function in subjects with major depressive disorder .

The synthesis of NSI-189 involves several steps that typically include:

  • Formation of the piperazine ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Acylation: The introduction of the benzyl group through acylation reactions.
  • Final assembly: Combining the piperazine derivative with the pyridine moiety to yield NSI-189.

The specific synthetic route can vary based on the desired purity and yield but generally follows established organic synthesis protocols for similar compounds.

NSI-189 is primarily being explored for its applications in:

  • Major Depressive Disorder: As a potential treatment option that offers a novel mechanism compared to traditional antidepressants.
  • Cognitive Impairment: Research is ongoing to assess its efficacy in improving cognitive functions in various neurodegenerative conditions.
  • Neuroprotection: Its ability to promote neuronal survival makes it a candidate for therapies aimed at stroke recovery and other brain injuries .

Several compounds exhibit similar properties to NSI-189, particularly in promoting neurogenesis or acting as antidepressants:

Compound NameMechanism of ActionUnique Features
ALTO-100Neurogenic stimulantIndirect BDNF modulation
FluoxetineSelective serotonin reuptake inhibitorTraditional antidepressant
KetamineNMDA receptor antagonistRapid antidepressant effects
BupropionNorepinephrine-dopamine reuptake inhibitorUnique dual-action antidepressant
TianeptineSerotonin uptake enhancerEnhances mood without typical side effects

NSI-189 stands out due to its distinct mechanism that promotes neurogenesis without relying on serotonin or norepinephrine pathways, which are commonly targeted by existing antidepressants . This unique profile may provide advantages in treating resistant forms of depression and cognitive decline.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

366.24196159 g/mol

Monoisotopic Mass

366.24196159 g/mol

Heavy Atom Count

27

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YVE9U408ZL

Wikipedia

NSI-189

Dates

Modify: 2023-08-15

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